An In-Depth Technical Guide to 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline is a halogenated, N-cyclopropyl-substituted aromatic amine. Its structure is characterized by a benzene ring substituted with a bromine atom, a trifluoromethyl group, and an N-cyclopropylamino group. The unique combination of these functional groups makes it a molecule of significant interest in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability and binding affinity of a molecule, while the bromine atom provides a versatile handle for further chemical modifications through cross-coupling reactions. The N-cyclopropyl moiety is a recognized pharmacophore that can improve potency and metabolic stability.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this specialized compound.
Physicochemical and Spectroscopic Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C10H9BrF3N | Based on the chemical structure. |
| Molecular Weight | 280.09 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a yellow to brown liquid or low-melting solid. | Based on the appearance of the parent aniline.[2] |
| Boiling Point | > 223 °C | Expected to be higher than the parent aniline's boiling point of 221-223 °C.[3] |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General solubility of substituted anilines. |
| Stability | Stable under normal conditions, but may be sensitive to light and air. | General stability of anilines. |
Predicted Spectroscopic Data
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, the N-H proton (if not exchanged), and the cyclopropyl protons. The aromatic protons will appear as multiplets in the aromatic region. The cyclopropyl protons will show a complex splitting pattern in the aliphatic region.
-
¹³C NMR: The spectrum will display signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. Signals for the cyclopropyl carbons will also be present in the aliphatic region.
-
¹⁹F NMR: A single resonance is expected for the -CF₃ group.
-
IR Spectroscopy: Characteristic peaks for N-H stretching (around 3400 cm⁻¹), C-H stretching of the aromatic and cyclopropyl groups, C=C stretching of the aromatic ring, and C-F and C-Br stretching are anticipated.
-
Mass Spectrometry: The molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br) are expected.
Synthesis and Reactivity
The synthesis of 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline would logically proceed in two main stages: the synthesis of the precursor, 3-bromo-5-(trifluoromethyl)aniline, followed by the N-cyclopropylation of this aniline.
Synthesis of 3-bromo-5-(trifluoromethyl)aniline
A common route to this precursor involves the bromination of 3-(trifluoromethyl)aniline. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. However, due to the meta-directing nature of the trifluoromethyl group, direct bromination can lead to a mixture of products. A more controlled synthesis is often employed, potentially involving protection of the amino group followed by directed bromination. A patented method describes a multi-step synthesis starting from 4-bromo-2-trifluoromethylaniline, involving acetylation, nitration, deacetylation, deamination, and reduction to yield 3-bromo-5-(trifluoromethyl)aniline.[4][5]
N-Cyclopropylation of 3-bromo-5-(trifluoromethyl)aniline
Several modern synthetic methods are available for the N-cyclopropylation of anilines. The choice of method often depends on the desired scale, available reagents, and tolerance of other functional groups.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] This method allows for the coupling of an aryl halide with an amine. In this case, 3-bromo-5-(trifluoromethyl)aniline would be coupled with cyclopropylamine.
Caption: Buchwald-Hartwig N-cyclopropylation of 3-bromo-5-(trifluoromethyl)aniline.
Experimental Protocol (Generalized):
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a strong base (e.g., sodium tert-butoxide).
-
Add anhydrous toluene, followed by 3-bromo-5-(trifluoromethyl)aniline and cyclopropylamine.
-
Seal the flask and heat the reaction mixture with stirring for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite.
-
The filtrate is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline.
The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination and often requires optimization for specific substrates.[8]
An alternative method involves a copper-promoted coupling of the aniline with cyclopropylboronic acid.[9][10][11][12] This reaction is often performed under an air atmosphere and can be a more practical alternative to palladium-catalyzed methods.
Experimental Protocol (Generalized):
-
In a reaction vessel, combine 3-bromo-5-(trifluoromethyl)aniline, cyclopropylboronic acid, a copper(II) acetate catalyst, a ligand such as 2,2'-bipyridine, and a base like sodium carbonate.
-
Add a suitable solvent, for example, dichloroethane.
-
The reaction mixture is then heated, typically under an air atmosphere, with vigorous stirring.
-
The reaction progress is monitored by an appropriate analytical technique (TLC or LC-MS).
-
Once the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.
Reactivity
The reactivity of 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline is dictated by its functional groups.
-
The Bromine Atom: The C-Br bond is susceptible to various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of a wide range of substituents at this position.[13]
-
The Amino Group: The nitrogen atom can undergo further reactions such as acylation, alkylation, or sulfonylation. The N-cyclopropyl group is generally stable but can be cleaved under certain oxidative conditions.[3][14]
-
The Aromatic Ring: The electron-withdrawing trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution.
Applications in Research and Drug Discovery
Substituted anilines are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals.[15] The specific combination of substituents in 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline suggests several potential applications.
-
Medicinal Chemistry: The N-cyclopropyl group is known to enhance metabolic stability by being less susceptible to oxidation by cytochrome P450 enzymes.[1][16] The trifluoromethyl group can improve a compound's lipophilicity and binding affinity.[17] Therefore, this molecule can serve as a valuable scaffold for the development of new therapeutic agents.[18]
-
Chemical Probes: N-cyclopropylanilines have been utilized as probes to study single-electron transfer processes due to the irreversible ring-opening of the cyclopropyl group upon oxidation.[3][5]
Caption: Structure-Activity Relationship (SAR) insights for the core scaffold.
Safety and Handling
As there is no specific safety data sheet for 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline, precautions should be based on the data for the closely related compound, 3-bromo-5-(trifluoromethyl)aniline.
-
Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[19] May cause respiratory irritation.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline is a synthetically valuable compound with significant potential in drug discovery and materials science. While direct experimental data is limited, its chemical properties and reactivity can be reliably inferred from its constituent functional groups. The presence of a trifluoromethyl group, a bromine atom, and an N-cyclopropyl moiety provides a unique combination of properties that can be exploited for the development of novel molecules with enhanced biological activity and metabolic stability. The synthetic routes outlined in this guide, particularly the Buchwald-Hartwig amination and copper-catalyzed N-cyclopropylation, offer reliable methods for the preparation of this and related compounds, opening avenues for further research and application.
References
Sources
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